REACTION_CXSMILES
|
IC.[CH3:3][C:4]1[C:5](=[O:10])[NH:6][CH:7]=[CH:8][CH:9]=1.[C:11](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:11][N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH3:3])[C:5]1=[O:10] |f:2.3.4|
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Name
|
|
Quantity
|
10.62 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
CC=1C(NC=CC1)=O
|
Name
|
|
Quantity
|
15.43 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
55 °C
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Type
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CUSTOM
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Details
|
The mixture was vigorously stirred in an oil bath at 55° C. for 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
then filtered through glass fiber
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Type
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FILTRATION
|
Details
|
filter paper
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum until a solid
|
Type
|
CUSTOM
|
Details
|
formed (5.4 g)
|
Type
|
CUSTOM
|
Details
|
The solid was partitioned between water (50 mL) and dichloromethane (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted once more with dichloromethane (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |